molecular formula C25H26ClN5O2 B2452459 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105247-98-0

3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2452459
M. Wt: 463.97
InChI Key: AVTPYMWNQJKQCD-UHFFFAOYSA-N
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Description

3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H26ClN5O2 and its molecular weight is 463.97. The purity is usually 95%.
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Scientific Research Applications

Alpha 1 Adrenoceptor Affinity

Pyrimido[5,4-b]indole derivatives, including compounds with structural similarities to 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one, have shown significant affinity for the alpha 1 adrenoceptor. These compounds, particularly those with a phenylpiperazinylalkyl side chain, displayed potent ligand activity in this receptor class, indicating potential applications in targeting these receptors (Russo et al., 1991).

Synthesis and Receptor Binding

Research has involved synthesizing various derivatives, including those structurally similar to the compound , and testing them for binding to cloned α1-adrenergic receptor subtypes. This exploration has contributed to understanding the ligand-receptor interactions and potential therapeutic applications targeting these receptors (Romeo et al., 2001).

Ligands for α1 and 5HT1A Receptors

Further studies have extended to derivatives acting as ligands for both α1-adrenoceptors and 5HT1A receptors. This dual affinity provides insights into the broader pharmacological potential of pyrimido[5,4-b]indole derivatives in neuromodulation (Romeo et al., 1993).

Novel Heterocyclic System Synthesis

The compound's framework has been utilized in the synthesis of new heterocyclic systems, revealing diverse chemical properties and potential applications in material science and molecular engineering (Karimian & Karimi, 2020).

Biofilm Inhibition

Derivatives structurally related to this compound have been identified as potential inhibitors of Salmonella biofilms. This application is significant for addressing bacterial resistance and developing new antibacterial strategies (Robijns et al., 2012).

Anticancer Properties

Some derivatives have shown antiproliferative activity against human cancer cell lines. This indicates the potential of such compounds in cancer research and therapy (Mallesha et al., 2012).

properties

IUPAC Name

3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O2/c1-16-3-6-20-19(13-16)23-24(28-20)25(33)31(15-27-23)8-7-22(32)30-11-9-29(10-12-30)21-14-18(26)5-4-17(21)2/h3-6,13-15,28H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTPYMWNQJKQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

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